molecular formula C9H9N3O2S B13629070 3-(1H-pyrazol-5-yl)benzenesulfonamide

3-(1H-pyrazol-5-yl)benzenesulfonamide

Cat. No.: B13629070
M. Wt: 223.25 g/mol
InChI Key: VTMIHDLFXJQZPX-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-5-yl)benzenesulfonamide is a heterocyclic compound that contains both a pyrazole ring and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antitubercular, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-5-yl)benzenesulfonamide typically involves the reaction of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the reaction of 4-(5-(3-fluoro-4-methoxyphenyl)-3-(5-mercapto-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide with alkyl or aryl halides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl or aryl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-(1H-pyrazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazol-5-yl)benzenesulfonamide is unique due to its dual functionality, combining the properties of both the pyrazole and sulfonamide groups. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry.

Properties

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

3-(1H-pyrazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C9H9N3O2S/c10-15(13,14)8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)(H2,10,13,14)

InChI Key

VTMIHDLFXJQZPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=NN2

Origin of Product

United States

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